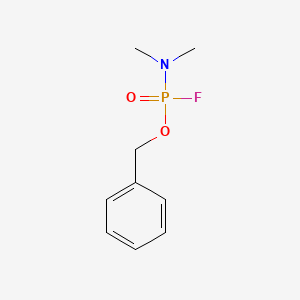
Phosphonofluoridic acid, dimethyl-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonofluoridic acid, dimethyl-, phenylmethyl ester is an organophosphorus compound known for its unique chemical properties and potential applications in various fields This compound is characterized by the presence of a phosphonofluoridic acid group, which is esterified with dimethyl and phenylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, dimethyl-, phenylmethyl ester typically involves the reaction of dimethyl phosphite with benzyl fluoride in the presence of a base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
(CH3O)2P(O)H+C6H5CH2F→(CH3O)2P(O)CH2C6H5+HF
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and efficiency, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonofluoridic acid, dimethyl-, phenylmethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of phosphonic acid derivatives and alcohols.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bond.
Substitution: Common nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
Hydrolysis: Phosphonic acid and benzyl alcohol.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Oxidation/Reduction: Phosphonic acid derivatives with different oxidation states.
Applications De Recherche Scientifique
Phosphonofluoridic acid, dimethyl-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of phosphatases.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of phosphonofluoridic acid, dimethyl-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying key functional groups. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sarin (O-Isopropyl methylphosphonofluoridate): A well-known nerve agent with similar structural features but different applications and toxicity.
Cyclohexyl methylphosphonofluoridate: Another organophosphorus compound with similar reactivity but different physical properties.
Uniqueness
Phosphonofluoridic acid, dimethyl-, phenylmethyl ester is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
85473-35-4 |
|---|---|
Formule moléculaire |
C9H13FNO2P |
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
N-[fluoro(phenylmethoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C9H13FNO2P/c1-11(2)14(10,12)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
PJDBBIWTLKNSQF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=O)(OCC1=CC=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


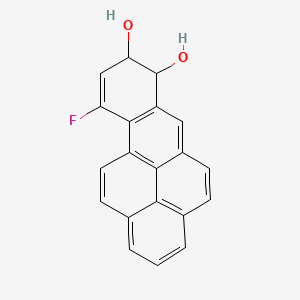
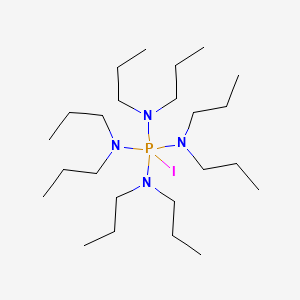
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)

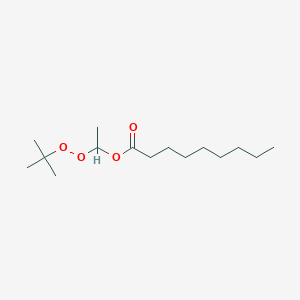
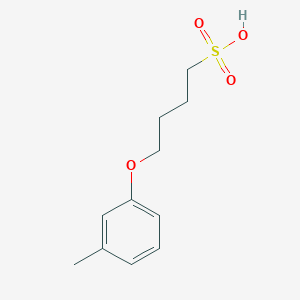
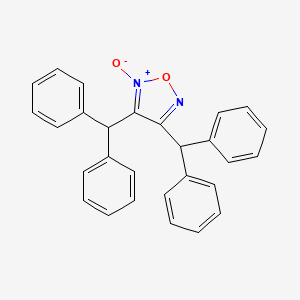
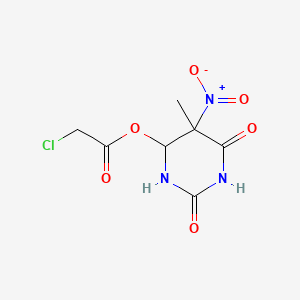
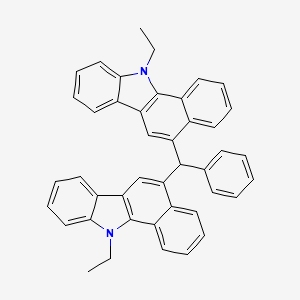
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/structure/B14415719.png)
![Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate](/img/structure/B14415730.png)
![[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone](/img/structure/B14415735.png)
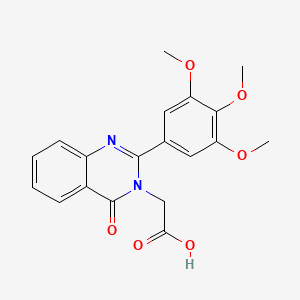
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)
